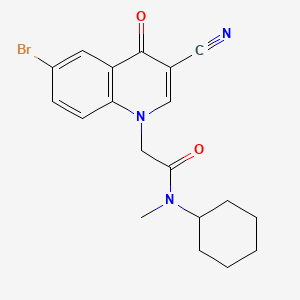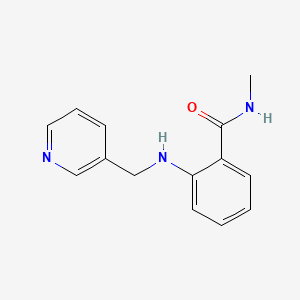
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide, also known as BQCA, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its ability to selectively activate the M1 muscarinic acetylcholine receptor.
作用機序
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide selectively activates the M1 muscarinic acetylcholine receptor by binding to its allosteric site. This leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways is responsible for the physiological effects of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide such as improved cognitive function and motor control.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been shown to improve cognitive function in several animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor control in animal models of Parkinson's disease. These effects are mediated by the activation of the M1 muscarinic acetylcholine receptor and the downstream signaling pathways.
実験室実験の利点と制限
One of the major advantages of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to study the specific effects of M1 receptor activation without affecting other receptors. However, one limitation of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for the research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the downstream signaling pathways activated by the M1 receptor and their potential as therapeutic targets. Additionally, the development of more potent and selective M1 receptor agonists could lead to the discovery of new therapeutic agents for these disorders.
合成法
The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide involves the reaction of 6-bromo-3-cyano-4-oxoquinoline with N-cyclohexyl-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified by column chromatography.
科学的研究の応用
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been extensively used in scientific research as a tool to selectively activate the M1 muscarinic acetylcholine receptor. This receptor is involved in several physiological processes such as learning and memory, attention, and motor control. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been used to study the role of the M1 receptor in these processes and to investigate its potential as a therapeutic target for several neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-22(15-5-3-2-4-6-15)18(24)12-23-11-13(10-21)19(25)16-9-14(20)7-8-17(16)23/h7-9,11,15H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXHHOZMAMZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)


![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)


![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)
![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)